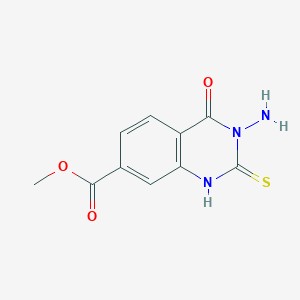

Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

描述

Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3-amino substituent, a 4-oxo group, a 2-thioxo moiety, and a methyl ester at position 5. Its structural uniqueness lies in the amino group at position 3, which distinguishes it from phenyl- or alkyl-substituted analogs.

属性

IUPAC Name |

methyl 3-amino-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-16-9(15)5-2-3-6-7(4-5)12-10(17)13(11)8(6)14/h2-4H,11H2,1H3,(H,12,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZZAVUOZUOKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted aniline with a thiosemicarbazide derivative followed by cyclization under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides or other electrophiles.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different alkyl or aryl groups.

科学研究应用

Biological Activities

The compound has demonstrated various biological activities that make it a candidate for further research in pharmacology:

- Antimicrobial Activity : Preliminary studies indicate that methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth .

- Anticancer Potential : Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others, suggesting its utility in cancer therapy .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. For instance, it shows activity against α-glucosidase and α-amylase, which are crucial for carbohydrate metabolism .

Case Studies

Several case studies have documented the applications of this compound:

作用机制

The mechanism by which Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Key Observations :

- Synthetic yields for phenyl-substituted analogs (e.g., compound 7) are moderate to high (66–94%), suggesting efficient protocols for aryl substitutions .

- Complex substituents (e.g., F207-0120) result in higher molecular weights (>450 g/mol), which may impact pharmacokinetic properties like membrane permeability .

Functional Implications of Substituents

- Amino Group (Target Compound): Enhances solubility in polar solvents due to -NH₂. Potential for hydrogen bonding with biological targets (e.g., enzymes like soluble epoxide hydroxylase (sEH)) .

- Phenyl/4-Methylphenyl (Compounds 7 and 7-analog) :

Structural Analysis and Crystallography

The quinazoline ring’s puckering (non-planarity) could influence conformational stability, as described by Cremer and Pople’s ring-puckering coordinates .

生物活性

Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (MTHQ) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MTHQ, including its structural characteristics, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

MTHQ belongs to the class of tetrahydroquinazolines, characterized by a quinazolinecarboxylate core. Its molecular formula is with a molecular weight of approximately 233.26 g/mol . The compound features several functional groups, including:

- Amino group (-NH₂)

- Thioxo group (C=S)

- Carboxylate moiety (-COO^-)

These structural elements contribute to its interaction with biological targets and influence its pharmacological properties.

Anticancer Potential

Research indicates that MTHQ and its derivatives exhibit significant cytotoxicity against various cancer cell lines. The presence of the thioxo group and the unique substitution pattern of MTHQ enhance its ability to interact with cellular targets involved in proliferation and apoptosis. For instance:

- MTHQ has shown selective cytotoxicity against prostate (PC-3, LNCaP), breast (T47D, MDA-MB-231), and colon cancer (HT29) cell lines .

- Studies suggest that at concentrations as low as 40 μg/mL, MTHQ can reduce cell viability to below 10% in several solid tumor lines .

The mechanisms through which MTHQ exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Enzyme Inhibition : MTHQ may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Interaction : Interaction studies indicate that MTHQ binds effectively to receptors involved in cell signaling pathways related to growth and apoptosis.

Comparative Analysis with Related Compounds

To better understand the biological activity of MTHQ, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| MTHQ | Contains diethylamino group | Moderate cytotoxicity |

| 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | Aromatic substitution | Antimicrobial properties |

| 3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Simplified structure | Anticancer activity |

The unique substitution pattern of MTHQ contributes to enhanced biological activity compared to other derivatives.

Future Directions

Given the promising preliminary findings regarding the biological activities of this compound, future research should focus on:

- In-depth Mechanistic Studies : Understanding the precise mechanisms through which MTHQ interacts with cellular targets.

- In Vivo Evaluations : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of MTHQ.

- Structural Modifications : Exploring chemical modifications to enhance efficacy and reduce potential side effects.

常见问题

Basic: What are the standard synthetic routes for Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

Methodological Answer:

The compound is synthesized via multi-step reactions starting from precursor methyl esters. A typical route involves:

- Step 1: Alkaline hydrolysis of a methyl ester intermediate (e.g., methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate) using 20% NaOH in isopropanol under reflux, followed by neutralization with HCl to yield the carboxylic acid derivative .

- Step 2: Activation of the carboxylic acid using carbonyldiimidazole (CDI) in anhydrous dioxane, followed by coupling with amines (e.g., 2-methylbutylamine) to form amide derivatives .

- Step 3: Final functionalization via nucleophilic substitution or cyclization, optimized using polar aprotic solvents (DMF, dioxane) and reflux conditions .

Advanced: How can discrepancies in crystallographic data of this compound be resolved using SHELX software?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond-length/bond-angle mismatches, thermal motion artifacts) can be addressed via:

- Structure Refinement: Use SHELXL for least-squares refinement against high-resolution data. Adjust weighting schemes and restraints for anisotropic displacement parameters .

- Twinned Data Handling: For twinned crystals, employ SHELXL’s twin-law matrix to model overlapping reflections, ensuring accurate occupancy refinement .

- Validation: Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for symmetry checks .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks based on characteristic signals:

- Elemental Analysis: Verify C, H, N, S content within ±0.4% deviation .

- LC/MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 223.0177) and fragmentation patterns .

Advanced: How can the puckering conformation of the tetrahydroquinazoline ring be analyzed quantitatively?

Methodological Answer:

- Ring Puckering Coordinates: Apply the Cremer-Pople method to define out-of-plane displacements (amplitude q and phase angle φ) using Cartesian coordinates from X-ray data .

- Torsion Angle Analysis: Calculate torsion angles (θ) for each ring atom to detect pseudorotation or chair/boat conformations .

- Software Implementation: Use WinGX or similar suites to compute puckering parameters and visualize deviations from planarity .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Recrystallization: Use solvent pairs like DMF/isopropanol (1:4 v/v) to isolate high-purity crystals .

- Column Chromatography: Employ silica gel with gradient elution (ethyl acetate/hexane) for intermediates.

- Acid-Base Extraction: Separate acidic/basic impurities by adjusting pH (e.g., HCl for carboxylate precipitation) .

Advanced: How to design assays for evaluating this compound as a soluble epoxide hydrolase (sEH) inhibitor?

Methodological Answer:

- Enzyme Kinetics: Use fluorescence-based assays with cis-epoxyeicosatrienoic acid (EET) as substrate. Measure IC50 via inhibition of sEH-mediated hydrolysis .

- Structural Modifications: Introduce substituents (e.g., trifluoromethyl groups) to enhance binding to the sEH catalytic pocket, guided by docking studies .

- Metabolic Stability: Assess in vitro liver microsome stability (e.g., human CYP450 isoforms) to optimize pharmacokinetics .

Advanced: How to address contradictory data between NMR and X-ray crystallography results?

Methodological Answer:

- Dynamic Effects: NMR captures solution-state conformers, while X-ray shows static solid-state structures. Compare torsion angles and hydrogen bonding patterns to identify dynamic equilibria .

- Temperature-Dependent NMR: Perform variable-temperature experiments to detect conformational flexibility (e.g., coalescence of proton signals) .

- DFT Calculations: Optimize molecular geometries using Gaussian or similar software to reconcile experimental and theoretical bond angles .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of fine particulates.

- Spill Management: Neutralize acidic spills with sodium bicarbonate and collect in sealed containers .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Solvent Screening: Test DMF, dioxane, or THF for solubility and reaction efficiency. Polar aprotic solvents enhance nucleophilicity in coupling steps .

- Catalyst Optimization: Use Cs2CO3 as a base for SNAr reactions to improve substitution rates .

- Microwave Assistance: Reduce reaction times (e.g., from 3 h to 30 min) while maintaining >85% yield .

Advanced: What computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ProTox-II to forecast bioavailability, toxicity, and metabolic pathways.

- Docking Studies: Employ AutoDock Vina to simulate binding to target proteins (e.g., sEH), prioritizing substituents with high docking scores .

- MD Simulations: Run GROMACS for 100 ns to assess binding stability and conformational dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。